2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride 2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride 2C-C is a 2,5-dimethoxyphenethylamine with a chlorine atom at the four position of the aromatic ring. A known hallucinogen, this compound stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin and norepinephrine. 25C-NBOH is a derivative of 2C-C having an N-(2-hydroxybenzyl) addition at the amine. It is a potent agonist of serotonin receptors that shows selectivity for 5-HT2A over 5-HT2C (EC50s = ~ 0.40 and 15 nM, respectively). This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1539266-20-0
VCID: VC0158896
InChI: InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H
SMILES: COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl
Molecular Formula: C17H21Cl2NO3
Molecular Weight: 358.3 g/mol

2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride

CAS No.: 1539266-20-0

Cat. No.: VC0158896

Molecular Formula: C17H21Cl2NO3

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride - 1539266-20-0

Specification

Description 2C-C is a 2,5-dimethoxyphenethylamine with a chlorine atom at the four position of the aromatic ring. A known hallucinogen, this compound stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin and norepinephrine. 25C-NBOH is a derivative of 2C-C having an N-(2-hydroxybenzyl) addition at the amine. It is a potent agonist of serotonin receptors that shows selectivity for 5-HT2A over 5-HT2C (EC50s = ~ 0.40 and 15 nM, respectively). This product is intended for forensic and research applications.
CAS No. 1539266-20-0
Molecular Formula C17H21Cl2NO3
Molecular Weight 358.3 g/mol
IUPAC Name 2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
Standard InChI InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H
Standard InChI Key AGSWPCDXODCJBI-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl
Canonical SMILES COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl

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